molecular formula C7H15N .HCl B000070 2,6-Dimethylpiperidine hydrochloride CAS No. 5072-45-7

2,6-Dimethylpiperidine hydrochloride

Cat. No. B000070
CAS RN: 5072-45-7
M. Wt: 149.66 g/mol
InChI Key: PEDXCVQZZVVOGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethylpiperidine derivatives involves various chemical reactions, including the use of diastereomeric lactams, which are derived from (R)-(-)-phenylglycinol. Through a process of diastereoselective C-2 alkylation and subsequent reduction, (+) and (-) trans-2,6-dimethylpiperidines have been prepared, showcasing the importance of stereochemistry in the synthesis of these compounds (Fréville et al., 1997).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylpiperidine derivatives has been extensively studied. For example, the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, was determined using X-ray diffraction, revealing a flattened-chair conformation with the side methyl groups in an axial position, providing insights into the structural characteristics of similar compounds (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Dimethylpiperidine derivatives are diverse. For instance, the photochemical dimerization of 2-aminopyridines in hydrochloric acid solution has been shown to lead to the formation of 1,4-dimers, indicating the reactivity of these compounds under specific conditions (Taylor & Kan, 1963). This highlights the complex chemical behavior and potential for varied reactions involving 2,6-Dimethylpiperidine hydrochloride.

Physical Properties Analysis

The physical properties of 2,6-Dimethylpiperidine hydrochloride, such as hydrogen bonding, basicity, and spectroscopic properties, have been analyzed through various methods. For instance, the study of N,N′-dimethylpiperazine betaines and their hydrohalides provided insights into their crystal structure, hydrogen bonding, and basicity, as well as their spectroscopic properties, demonstrating the compound's interaction with halides and its spectroscopic characteristics (Dega‐Szafran et al., 2002).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethylpiperidine hydrochloride, including its reactivity and interaction with other chemical entities, are critical for its application in synthesis. The study on the complexation in situ of various piperidine and pyrrolidin derivatives with rhodium(II) tetracarboxylates provided valuable information on the compound's chemical behavior and chiral recognition capabilities, showcasing its potential in the field of chiral synthesis and complexation studies (Sadlej & Jaźwiński, 2021).

Scientific Research Applications

Proton Magnetic Resonance Studies

2,6-Dimethylpiperidine hydrochloride has been studied through proton magnetic resonance (PMR) spectroscopy. Such studies have been crucial in confirming the configurations of bases like cis- and trans-2,6-dimethylpiperidine, as demonstrated by Booth, Little, and Feeney (1968) in their research published in Tetrahedron (Booth, Little, & Feeney, 1968).

Ganglionic Blocking Properties

Research by Vidal-Beretervide et al. (1966) has explored the ganglionic blocking actions of various methylpiperidines, including 2,6-dimethylpiperidine. They found that compounds like 2,6-dimethylpiperidine exhibit significant potency in this regard, highlighting its potential use in ganglionic blocking (Vidal-Beretervide et al., 1966).

Asymmetric Synthesis

The asymmetric synthesis of (+) and (−) trans-2,6-dimethylpiperidines has been a subject of study. Researchers like Fréville et al. (1997) have developed methods to prepare these compounds from diastereomeric lactams, showcasing the chemical versatility and potential applications in synthesis (Fréville et al., 1997).

Binding Protein Identification

In the field of bioorganic chemistry, Chang et al. (2011) identified prohibitin as a binding protein to 2,6-dimethylpiperidine derivatives. This discovery, published in Bioorganic & Medicinal Chemistry Letters, opens up avenues for further biochemical and pharmacological studies (Chang et al., 2011).

Chemical Synthesis and Modification

The chemical synthesis and modification of 2,6-dimethylpiperidine hydrochloride have been extensively studied, leading to the development of various compounds with potential therapeutic applications. For instance, Hicks and Huang (1983) demonstrated the synthesis of labeled pirmenol hydrochloride using 2,6-dimethylpiperidine (Hicks & Huang, 1983).

Carbonylation Studies

Studies like those conducted by Wang et al. (2018) have explored the carbonylation of compounds involving 2,6-dimethylpiperidine, revealing insights into the complex chemical reactions and potential industrial applications (Wang et al., 2018).

Safety And Hazards

2,6-Dimethylpiperidine is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2,6-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXCVQZZVVOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

504-03-0 (Parent)
Record name 2,6-Lupetidine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpiperidine hydrochloride

CAS RN

5072-45-7
Record name 2,6-Lupetidine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165664
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165664
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-DIMETHYLPIPERIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
ML Hoefle, LT Blouin, RW Fleming… - Journal of medicinal …, 1991 - ACS Publications
A series of,-diaryl-l-piperidinebutanols was evaluated forantiarrhythmic activity in thecoronary ligated dog model. Structure-activity relationshipstudies indicated that the 2, 6-…
Number of citations: 12 pubs.acs.org
NP Yavorskii, RN Gul'ko - Pharmaceutical Chemistry Journal, 1973 - Springer
Nonspecific [3] or cumbersome [4] methods are used for the quantitative determination of the new ganglioblocking agents dicolin (the dimethiodide of the diethylaminoethyl ester of 1, 6-…
Number of citations: 3 link.springer.com
JP Horwitz, CC Rila - Journal of the American Chemical Society, 1958 - ACS Publications
A comparison of the reaction of^-RCeHiNH^ HCI (R= H, CHs and (CH8) 2N) andphenylhydrazine with nitrosoguanidine supports the hypothesis of a prior dearrangement of …
Number of citations: 14 pubs.acs.org
JE Hyre, AR Bader - Journal of the American Chemical Society, 1958 - ACS Publications
Ilia Illb Illc Illd the charge cannot be distributed by resonance. The second point of interest is the isolation of only one of the indolines, suggesting that the other isomer may have been …
Number of citations: 46 pubs.acs.org
W Carruthers, MJ Williams, MT Cox - Journal of the Chemical Society …, 1984 - pubs.rsc.org
Intramolecular amidomercuration of N-methoxycarbonyl-6-aminohept-1-ene and reaction of the resulting organomercurial with sodium borohydride in the presence of acrylonitrile or …
Number of citations: 1 pubs.rsc.org
J Thomas - Journal of Medicinal Chemistry, 1960 - ACS Publications
Probably the most widely accepted theory relating to theway in which acetylcholinesterase unites with substrates is that of Nachmansohn. 1 The substrate, usually acetylcholine, is con-…
Number of citations: 13 pubs.acs.org
FS Abatematteo, PD Mosier, M Niso, L Brunetti… - European Journal of …, 2022 - Elsevier
The sigma-1 (σ 1 ) receptor plays a significant role in many normal physiological functions and pathological disease states, and as such represents an attractive therapeutic target for …
Number of citations: 2 www.sciencedirect.com
G Lunn, EB Sansone - The Journal of Organic Chemistry, 1986 - ACS Publications
Nickel-aluminum alloy in dilute base can be used to reduce a variety of pyridines, quinolines, and isoquinoline to the corresponding piperidines, 1, 2, 3, 4-tetrahydroquinolines, and 1, 2, …
Number of citations: 63 pubs.acs.org
CR Bostic - 1960 - repository.arizona.edu
Brief qtaotatieBs. from" this. thesis are allowable without.. special permission,• provided that accurate acknowl edgment of source is made. Requests for permission for-. extended …
Number of citations: 0 repository.arizona.edu
PK Yonan, RL Novotney, CM Woo… - Journal of Medicinal …, 1980 - ACS Publications
The synthesis and biological evaluation of a series of a,-bis [(dialkylamino) alkyl] phenylacetamides, 2, are presented. These compounds are structurally relatedto the antiarrhythmic …
Number of citations: 19 pubs.acs.org

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